molecular formula C20H15N3O2S B11377236 6-(4-methylphenyl)-4-oxo-2-phenacylsulfanyl-1H-pyrimidine-5-carbonitrile

6-(4-methylphenyl)-4-oxo-2-phenacylsulfanyl-1H-pyrimidine-5-carbonitrile

Cat. No.: B11377236
M. Wt: 361.4 g/mol
InChI Key: VRWYEUPWCJGLQT-UHFFFAOYSA-N
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Description

4-(4-METHYLPHENYL)-6-OXO-2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE is a complex organic compound with a unique structure that includes a pyrimidine ring, a phenyl group, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-METHYLPHENYL)-6-OXO-2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate to form the intermediate compound. This intermediate is then reacted with 2-oxo-2-phenylethyl thiol under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate.

Biology and Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.

Industry

In material science, the compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it suitable for creating polymers or other advanced materials.

Mechanism of Action

The mechanism by which 4-(4-METHYLPHENYL)-6-OXO-2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the pyrimidine ring and the sulfanyl group suggests potential interactions with nucleophilic or electrophilic sites in biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-METHYLPHENYL)-4-OXO-2-[(2,3,4,5,6-PENTAMETHYLBENZYL)SULFANYL]BUTANOIC ACID
  • 3-(4-METHYLPHENYL)-2-BUTENOIC ACID
  • 3-ISOBUTYL-2-[(2,3,4,5,6-PENTAMETHYLBENZYL)THIO]-4(3H)-QUINAZOLINONE

Uniqueness

The uniqueness of 4-(4-METHYLPHENYL)-6-OXO-2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE lies in its combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C20H15N3O2S

Molecular Weight

361.4 g/mol

IUPAC Name

4-(4-methylphenyl)-6-oxo-2-phenacylsulfanyl-1H-pyrimidine-5-carbonitrile

InChI

InChI=1S/C20H15N3O2S/c1-13-7-9-15(10-8-13)18-16(11-21)19(25)23-20(22-18)26-12-17(24)14-5-3-2-4-6-14/h2-10H,12H2,1H3,(H,22,23,25)

InChI Key

VRWYEUPWCJGLQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SCC(=O)C3=CC=CC=C3)C#N

Origin of Product

United States

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